2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with a molecular formula of C22H21N5O3 and a molecular weight of 403.442
Preparation Methods
The synthesis of 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-d][1,2,4]triazine scaffold. This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and nitriles under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an inhibitor of specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for treating certain types of cancer due to its ability to inhibit cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt cellular pathways, leading to effects such as apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-d][1,2,4]triazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against various cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant inhibitory activity against CDK2/cyclin A2.
Compared to these compounds, 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H23N5O3/c1-3-16-4-8-18(9-5-16)20-12-21-23(30)27(25-15-28(21)26-20)14-22(29)24-13-17-6-10-19(31-2)11-7-17/h4-12,15H,3,13-14H2,1-2H3,(H,24,29) |
InChI Key |
SGVATQIWXUJCAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.